![molecular formula C14H23NO4 B2509010 Acide 2-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylique CAS No. 1858455-72-7](/img/structure/B2509010.png)

Acide 2-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

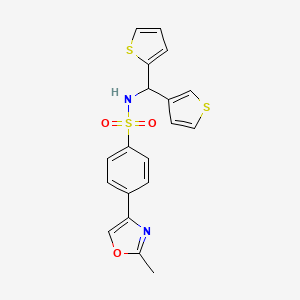

The compound "2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid" is a derivative of bicyclic β-amino acids, which are of significant interest due to their applications in various fields of chemistry, including the synthesis of bioactive compounds, asymmetric synthesis, and foldamer science. These compounds are characterized by a bicyclo[2.2.2]octane structure, which provides a constrained and rigid scaffold that can influence the spatial orientation of appended functionalities and the conformation of adjacent building blocks .

Synthesis Analysis

The synthesis of related bicyclic amino acids often involves multistep reactions starting from simpler precursors. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved through an intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . Similarly, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved a series of reactions that allowed for the selective formation of cis or trans isomers, followed by optical resolution .

Molecular Structure Analysis

The molecular structure of bicyclic amino acid derivatives is often elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Bicyclic amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the compound methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . The versatility of these compounds allows for their use in the synthesis of constrained peptidomimetics and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amino acid derivatives are influenced by their rigid and constrained structures. These properties include solubility, melting points, and specific rotations, which are essential for their applications in organic and bioorganic chemistry. The crystallographic analysis provides insights into the density and space group of the compounds, which are crucial for understanding their behavior in the solid state .

Applications De Recherche Scientifique

- Des chercheurs ont exploré la synthèse énantiosélective des bicyclo[2.2.2]octane-1-carboxylates en utilisant ce composé. Dans des conditions sans métal, douces et opérationnellement simples, un état de transition ouvert permet d’accéder rapidement à une large gamme de bicyclo[2.2.2]octane-1-carboxylates avec d’excellentes énantiosélectivités et rendements .

Synthèse énantiosélective

Cristallographie et structure moléculaire

En résumé, l’acide 2-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylique offre des pistes prometteuses pour la recherche dans divers domaines. Sa structure et sa réactivité uniques en font un sujet fascinant pour une exploration et une application plus poussées. Gardez à l’esprit que si certaines applications sont bien établies, d’autres restent spéculatives et nécessitent des investigations supplémentaires . Si vous avez des domaines spécifiques que vous souhaitez explorer plus en profondeur, n’hésitez pas à demander ! 😊

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid are currently unknown. The compound is a derivative of bicyclo[2.2.2]octane, a structural element found in numerous biologically active natural and synthetic products . .

Mode of Action

The mode of action of 2-((tert-Butoxycarbonyl)amino)bicyclo[22It’s known that the bicyclo[2.2.2]octane structure is a key element in many biologically active compounds

Analyse Biochimique

Biochemical Properties

2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway .

Cellular Effects

The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of these molecules. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins and altering cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes such as citrate synthase and aconitase, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biological effects .

Subcellular Localization

The subcellular localization of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)8-9-4-6-10(14)7-5-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYNICOBXOOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2CCC1CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)